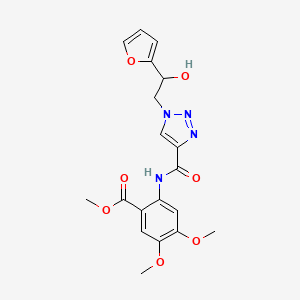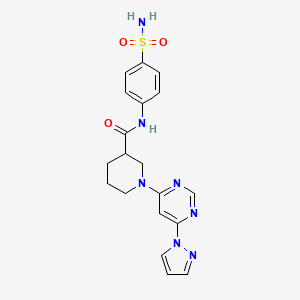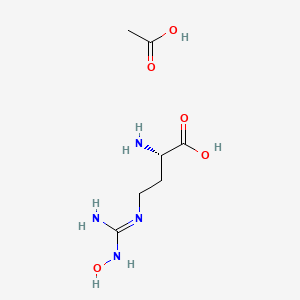![molecular formula C12H17N3O2 B2619742 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide CAS No. 2415499-83-9](/img/structure/B2619742.png)
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a pyrazine derivative that has been synthesized through several methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide is not fully understood, but it is believed to be related to its ability to interact with cellular targets. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. Further studies are needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of enzymes involved in inflammation. It has also been shown to have antibacterial and antifungal properties. Further studies are needed to fully understand its effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide in lab experiments is its potential as a drug candidate. It has been shown to have antitumor activity and antioxidant properties, making it a promising candidate for further drug development. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the body.
Zukünftige Richtungen
For research on 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide include further studies on its mechanism of action, as well as its potential as a drug candidate. It could also be studied for its potential as a fluorescent probe for the detection of metal ions. Further studies on its antibacterial and antifungal properties could also be explored. Overall, 6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide has potential applications in various fields of scientific research, and further studies are needed to fully understand its potential.
Synthesemethoden
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide can be synthesized through several methods, including the reaction of 6-methylpyrazine-2-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling reagent. Another method involves the reaction of 6-methylpyrazine-2-carboxylic acid with oxan-4-ylmethylamine hydrochloride in the presence of a base. The yield of the product varies depending on the method used, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its antitumor activity, and its potential as a drug candidate has been explored. It has also been studied for its antioxidant and anti-inflammatory properties, as well as its potential to inhibit the growth of bacteria and fungi. In addition, it has been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
6-methyl-N-(oxan-4-ylmethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-13-8-11(15-9)12(16)14-7-10-2-4-17-5-3-10/h6,8,10H,2-5,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEGYLJTPTXSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NCC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(oxan-4-yl)methyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2619660.png)
![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2619661.png)

![3-butyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2619663.png)

![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-mesitylacetamide](/img/structure/B2619666.png)

![2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2619668.png)

![7-Chloro-1-(3-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2619670.png)
![N-Ethyl-N-[2-[(3S,4R)-3-hydroxy-4-phenylpyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2619671.png)
![2-Bromo-5-[3-(2,3-dihydroindol-1-yl)-3-oxopropoxy]-4-methoxybenzaldehyde](/img/structure/B2619675.png)

![(Z)-ethyl 2-(2-((4-isopropoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2619680.png)